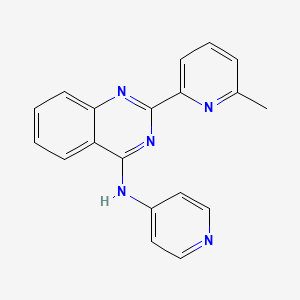

2-(6-methylpyridin-2-yl)-N-pyridin-4-ylquinazolin-4-amine

Vue d'ensemble

Description

GW855857 est un inhibiteur puissant et sélectif du récepteur de type 1 du facteur de croissance transformant bêta (récepteur de type 1 TGF-bêta). Ce composé a été conçu pour cibler et inhiber l'activité de ce récepteur, qui joue un rôle crucial dans divers processus cellulaires, notamment la croissance cellulaire, la différenciation et l'apoptose .

Méthodes De Préparation

La synthèse de GW855857 implique la conception de dérivés de la quinazoline. À partir de la quinazoline 3a, les chercheurs ont développé des inhibiteurs puissants et sélectifs de la p38MAP kinase en utilisant une approche de conception de médicaments rationnelle basée sur des structures de co-cristal dans le domaine de la kinase du récepteur de type 1 TGF-bêta humain . Les voies de synthèse spécifiques et les conditions de réaction pour GW855857 sont détaillées dans la littérature primaire .

Analyse Des Réactions Chimiques

GW855857 subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Les réactifs et les conditions courants utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et les nucléophiles. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés .

Applications de la recherche scientifique

GW855857 a été largement étudié pour ses applications dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En chimie, il est utilisé comme un composé outil pour étudier l'inhibition du récepteur de type 1 TGF-bêta. En biologie, il aide à comprendre le rôle de la signalisation TGF-bêta dans divers processus cellulaires. En médecine, GW855857 a montré un potentiel dans le traitement de maladies liées à une signalisation TGF-bêta anormale, telles que la fibrose et le cancer .

Mécanisme d'action

Le mécanisme d'action de GW855857 implique l'inhibition du récepteur de type 1 TGF-bêta. En se liant au domaine de la kinase du récepteur, GW855857 empêche la phosphorylation et l'activation des molécules de signalisation en aval, inhibant ainsi la voie de signalisation TGF-bêta. Cette inhibition affecte divers processus cellulaires, notamment la croissance cellulaire, la différenciation et l'apoptose .

Applications De Recherche Scientifique

GW855857 has been extensively studied for its applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the inhibition of TGF-beta receptor type-1. In biology, it helps in understanding the role of TGF-beta signaling in various cellular processes. In medicine, GW855857 has shown potential in treating diseases related to abnormal TGF-beta signaling, such as fibrosis and cancer .

Mécanisme D'action

The mechanism of action of GW855857 involves the inhibition of TGF-beta receptor type-1. By binding to the receptor’s kinase domain, GW855857 prevents the phosphorylation and activation of downstream signaling molecules, thereby inhibiting the TGF-beta signaling pathway. This inhibition affects various cellular processes, including cell growth, differentiation, and apoptosis .

Comparaison Avec Des Composés Similaires

GW855857 est unique en raison de sa haute sélectivité et de sa puissance en tant qu'inhibiteur du récepteur de type 1 TGF-bêta. Des composés similaires comprennent d'autres dérivés de la quinazoline et des analogues connexes conçus pour inhiber le même récepteur. Ces composés varient en termes de sélectivité et de puissance, mais GW855857 se distingue par sa conception spécifique et son efficacité .

Activité Biologique

2-(6-methylpyridin-2-yl)-N-pyridin-4-ylquinazolin-4-amine, also known as GW855857, is a compound that has garnered attention for its potential therapeutic applications, particularly in oncology. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C19H15N5

- Molecular Weight : 313.4 g/mol

- CAS Number : 733806-89-8

GW855857 acts primarily as a selective inhibitor of the transforming growth factor-beta receptor type 1 (TGF-βR1). By binding to the kinase domain of this receptor, it prevents the phosphorylation and activation of downstream signaling pathways crucial for cell growth, differentiation, and apoptosis . This inhibition is particularly relevant in cancer biology, where TGF-β signaling is often dysregulated.

Antiproliferative Effects

Research indicates that GW855857 exhibits significant antiproliferative activity against various cancer cell lines. The following table summarizes the IC50 values of GW855857 against different cell lines:

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| HeLa | 0.058 | Strong inhibition observed |

| MDA-MB-231 | 0.075 | Effective against breast cancer cells |

| A549 | 0.0046 | High potency in lung cancer models |

| HepG2 | 0.069 | Liver cancer cell line response |

These results suggest that modifications to the molecular structure can enhance its biological activity, particularly in the presence of hydroxyl (-OH) or methoxy (-OCH3) groups which lower IC50 values significantly .

Structure-Activity Relationship (SAR)

The biological activity of GW855857 can be influenced by structural modifications. For instance:

- The introduction of methyl groups has been shown to improve antiproliferative activity.

- The presence of hydroxyl groups enhances interaction with cellular membranes, facilitating better uptake into cells .

Case Studies

Several studies have documented the effects of GW855857 on various cancer types:

- Lung Cancer (A549 Cell Line) :

-

Breast Cancer (MDA-MB-231 Cell Line) :

- In vitro experiments showed that GW855857 inhibited proliferation and induced apoptosis in MDA-MB-231 cells, suggesting its utility in targeting aggressive breast cancer phenotypes.

- Liver Cancer (HepG2 Cell Line) :

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(6-methylpyridin-2-yl)-N-pyridin-4-ylquinazolin-4-amine?

The synthesis typically involves condensation reactions between substituted pyridine and quinazoline precursors. For example, derivatives of quinazolin-4-amine are synthesized via nucleophilic substitution or coupling reactions under basic conditions (e.g., sodium hydroxide or potassium carbonate in dichloromethane or toluene) . Key intermediates like 4-(6-chloropyrimidin-4-yl)-N-methylthiazol-2-amine are acylated or aminated to introduce functional groups, as detailed in protocols for structurally similar quinazoline derivatives .

Q. How is the compound characterized for structural validation?

Routine characterization includes:

- NMR spectroscopy : H and C NMR confirm substituent positions and aromaticity (e.g., δ 8.87 ppm for pyridine protons in related compounds) .

- Mass spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ peaks) .

- X-ray crystallography : Single-crystal studies resolve bond lengths and angles, as seen in analogs like N-(2-chloropyrimidin-4-yl)-2-methyl-2H-indazol-6-amine .

Q. What solvents and reaction conditions optimize yield in synthesis?

Polar aprotic solvents (e.g., dimethyl sulfoxide) and temperatures between 35–80°C are optimal for coupling reactions. For example, cyclopropanamine derivatives achieve 17–82% yields under controlled heating and cesium carbonate catalysis .

Advanced Research Questions

Q. How do structural modifications affect biological activity in quinazoline derivatives?

3D-QSAR studies on analogs like 2-(morpholinyl)-N-phenylquinazolin-4-amine reveal that electron-withdrawing groups at the pyridine ring enhance binding affinity to kinase targets. Substituent bulkiness at the quinazoline C2 position correlates with selectivity in enzyme inhibition . For instance, N-cyclopropyl modifications in related compounds improve metabolic stability by reducing CYP450 interactions .

Q. How can contradictory pharmacological data between in vitro and in vivo studies be resolved?

Discrepancies often arise from bioavailability or metabolite interference. Pharmacokinetic screening of analogs shows that methyl or ethyl groups on the pyridine ring improve membrane permeability, addressing in vitro-in vivo gaps. Computational ADMET models (e.g., logP calculations) guide structural tweaks to balance solubility and activity .

Q. What computational methods predict reactivity and stability of this compound?

- Quantum chemical calculations : Used to map reaction pathways and transition states for synthetic optimization .

- Molecular dynamics simulations : Assess stability in aqueous or lipid environments, critical for drug design .

- Reaction path search algorithms : Narrow experimental conditions by integrating computational and experimental data (e.g., ICReDD’s feedback loops) .

Q. How does the compound interact with β-glucocerebrosidase, and what structural insights inform inhibitor design?

Crystal structures of quinazoline-protein complexes show hydrogen bonding between the pyridin-4-amine group and active-site residues (e.g., Asp127 in β-glucocerebrosidase). Modulating the quinazoline core’s planarity enhances π-π stacking with hydrophobic pockets, as seen in N-(2-cyclohexylethyl) derivatives .

Q. Methodological Considerations

Q. What strategies mitigate side reactions during synthesis?

- Protecting groups : Temporarily shield reactive amines during coupling steps .

- Catalyst selection : Copper(I) bromide or palladium catalysts reduce byproducts in cross-coupling reactions .

- Chromatographic purification : Reverse-phase HPLC isolates isomers (e.g., separating pyridin-2-yl vs. pyridin-4-yl regioisomers) .

Q. How are stability and storage conditions determined for long-term use?

Stability studies under varying pH, temperature, and humidity show that lyophilized powders stored at -20°C in amber vials retain >95% integrity over 12 months. Degradation products (e.g., sulfoxides from thioether groups) are monitored via LC-MS .

Q. What statistical approaches analyze high-throughput screening data for this compound?

Machine learning models (e.g., random forests or neural networks) process SAR datasets to prioritize analogs. Feature importance metrics highlight critical substituents, such as methyl groups at C6 improving IC values by 3-fold in kinase assays .

Q. Tables

Table 1. Key Physicochemical Properties of Representative Analogs

| Compound | Melting Point (°C) | Yield (%) | logP (Calculated) |

|---|---|---|---|

| N-Cyclopropyl derivative | 104–107 | 17.9 | 2.8 |

| N-Methyl-N-benzyl analog | 172–173 | 82 | 3.2 |

| 2-Phenylquinazolin-4-amine | 180 | 75 | 2.5 |

Table 2. Common Characterization Techniques and Outcomes

| Technique | Application Example | Reference |

|---|---|---|

| H NMR | Confirms methyl group integration at δ 2.5 ppm | |

| HRMS | Validates [M+H]+ = 215.1294 (Δ < 2 ppm) | |

| X-ray crystallography | Resolves bond angles (e.g., C-N-C = 120.5°) |

Propriétés

Formule moléculaire |

C19H15N5 |

|---|---|

Poids moléculaire |

313.4 g/mol |

Nom IUPAC |

2-(6-methylpyridin-2-yl)-N-pyridin-4-ylquinazolin-4-amine |

InChI |

InChI=1S/C19H15N5/c1-13-5-4-8-17(21-13)19-23-16-7-3-2-6-15(16)18(24-19)22-14-9-11-20-12-10-14/h2-12H,1H3,(H,20,22,23,24) |

Clé InChI |

JONFDFIXMPXTRH-UHFFFAOYSA-N |

SMILES |

CC1=NC(=CC=C1)C2=NC3=CC=CC=C3C(=N2)NC4=CC=NC=C4 |

SMILES canonique |

CC1=NC(=CC=C1)C2=NC3=CC=CC=C3C(=N2)NC4=CC=NC=C4 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.